5-Nitronaphthalene-2,3-diol
Overview
Description
5-Nitronaphthalene-2,3-diol is an organic compound with the molecular formula C10H7NO4 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon . The CAS number for this compound is 77542-54-2 .
Synthesis Analysis
The synthesis of this compound can be achieved through a reaction involving CsF and CH2Br2 . The mixture is stirred at room temperature for 1.5 hours, then heated at 115°C for 2.5 hours. After dilution with AcOEt and filtration, the resulting solid is recrystallized from AcOEt .Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The InChI Key for this compound is LDYYFPIQYNIWIW-UHFFFAOYSA-N .Chemical Reactions Analysis
Naphthalene derivatives, including this compound, exhibit unique photophysical and chemical properties . They have a rigid plane and large π-electron conjugation, which results in high quantum yield and excellent photostability .Physical and Chemical Properties Analysis
This compound has a molecular weight of 205.17 g/mol . It exhibits unique photophysical properties, including high quantum yield and excellent photostability . These characteristics make it a promising candidate for the construction of organic electronic appliances .Scientific Research Applications
Photochemical Studies
5-Nitronaphthalene derivatives, such as 1-nitronaphthalene, have been studied for their photochemical behavior. These studies reveal that in the presence of oxygen and halides, 1-nitronaphthalene can undergo photosensitized reactions in aqueous solutions. These reactions involve electron transfer processes leading to the formation of dihalogen radical anions and other radical species, which are important for understanding atmospheric chemical processes and water treatment technologies (Brigante et al., 2010).
Atmospheric Chemistry
The gas-phase reactions of naphthalene derivatives with atmospheric components like N2O5 have been researched. These studies focus on the formation of nitroarenes, including nitronaphthalenes, through gas-phase reactions. This research is critical for understanding the atmospheric chemistry of polycyclic aromatic hydrocarbons (PAHs) and their transformation into more reactive and possibly harmful compounds (Pitts et al., 1985).
Bioactive Compounds and Synthesis
Nitronaphthalenes have been identified as bioactive compounds produced by endophytic fungi. These compounds show significant antibacterial, antifungal, and antialgal properties, indicating potential applications in pharmaceuticals and agrochemicals. Additionally, their chemical synthesis has been documented, which is important for the development of these compounds for various applications (Krohn et al., 2008).
Battery Technology
1-Nitronaphthalene has been explored as a cathode material for magnesium reserve batteries. Studies in this area focus on optimizing the performance of this material in battery applications, which could lead to advancements in energy storage technologies (Thirunakaran et al., 1996).
Photophysical and Photochemical Properties
Research on the photophysical and photochemical properties of nitronaphthalenes, including studies on their excited-state dynamics, is crucial for understanding their behavior under light exposure. These insights can be applied in fields like environmental sciences and photophysics (Zobel et al., 2018).
Safety and Hazards
The safety data sheet for 1-Nitronaphthalene, a related compound, indicates that it is flammable and toxic if swallowed or inhaled . It is also suspected of causing cancer . Similar precautions may apply to 5-Nitronaphthalene-2,3-diol, but specific safety data for this compound was not found in the search results.
Properties
IUPAC Name |
5-nitronaphthalene-2,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9-4-6-2-1-3-8(11(14)15)7(6)5-10(9)13/h1-5,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYYFPIQYNIWIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C(=C1)[N+](=O)[O-])O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453442 | |
Record name | 5-nitro-2,3-dihydroxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77542-54-2 | |
Record name | 5-nitro-2,3-dihydroxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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